
beta-D-Fludeoxyglucopyranose F-18
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Overview
Description
Fludeoxyglucose-F18 is a radiopharmaceutical compound used primarily in medical imaging, specifically positron emission tomography (PET). Chemically, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide fluorine-18. This substitution allows the compound to act as a tracer for glucose metabolism in the body, making it invaluable in diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fludeoxyglucose-F18 is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron by bombarding oxygen-18 enriched water with protons. The fluorine-18 is then reacted with a mannose triflate precursor in the presence of a base, typically potassium carbonate, and a phase transfer catalyst, such as kryptofix 2.2.2. The reaction is carried out in anhydrous acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of Fludeoxyglucose-F18 involves automated synthesis modules to ensure high radiochemical yields and purity. The process includes the use of cassette-based automated synthesis modules, which facilitate compliance with regulatory requirements and ensure consistent production. The final product is typically formulated in a sterile, pyrogen-free solution suitable for intravenous injection .
Chemical Reactions Analysis
Types of Reactions
Fludeoxyglucose-F18 primarily undergoes phosphorylation in vivo. Once administered, it is transported into cells by glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, allowing it to accumulate in cells with high glucose uptake .
Common Reagents and Conditions
Reagents: Fluorine-18, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2, anhydrous acetonitrile.
Conditions: Elevated temperatures, anhydrous environment.
Major Products
The major product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high metabolic activity, such as cancer cells .
Scientific Research Applications
Oncology
Fludeoxyglucose F-18 is extensively used in oncology for the detection and monitoring of various cancers.
- Mechanism : Tumor cells often exhibit increased glucose metabolism, which leads to higher uptake of FDG compared to normal tissues.
- Clinical Use : It is FDA-approved for evaluating malignancies such as:
- Non-small cell lung cancer
- Lymphomas
- Colorectal carcinoma
- Breast cancer
- Melanoma
- Case Study : A study involving 50 patients with known malignancies demonstrated that FDG-PET significantly improved the accuracy of staging and treatment monitoring compared to conventional imaging techniques .
Cancer Type | FDG-PET Use |
---|---|
Non-small cell lung cancer | Staging and treatment response evaluation |
Lymphomas | Diagnosis and monitoring |
Colorectal carcinoma | Staging and recurrence detection |
Breast cancer | Treatment planning |
Cardiology
In cardiology, FDG is utilized to assess myocardial viability and function.
- Mechanism : It helps identify areas of the heart with residual glucose metabolism, particularly in patients with coronary artery disease.
- Clinical Use : FDG-PET can evaluate left ventricular dysfunction when combined with myocardial perfusion imaging.
- Case Study : A clinical trial demonstrated that FDG-PET effectively identified viable myocardium in patients with ischemic heart disease, leading to improved outcomes in patient management .
Cardiac Condition | FDG-PET Application |
---|---|
Coronary artery disease | Viability assessment |
Left ventricular dysfunction | Functional evaluation |
Neurology
Fludeoxyglucose F-18 plays a crucial role in neurology by aiding in the diagnosis of various neurological disorders.
- Mechanism : It helps visualize areas of abnormal glucose metabolism associated with neurological conditions.
- Clinical Use : Approved indications include:
- Diagnosing Alzheimer's disease
- Evaluating epilepsy foci
- Assessing brain trauma
- Case Study : Research comparing FDG-PET with other imaging modalities showed that FDG-PET provided superior insights into regional cerebral glucose metabolism changes in patients with mild cognitive impairment .
Neurological Condition | FDG-PET Use |
---|---|
Alzheimer's disease | Diagnosis and progression monitoring |
Epilepsy | Localization of seizure foci |
Brain trauma | Assessment of metabolic changes |
Inflammation and Infection
FDG is also valuable in detecting sites of inflammation and infection.
- Mechanism : Increased glycolytic activity in inflammatory cells leads to higher FDG uptake.
- Clinical Use : Applications include:
- Diagnosing osteomyelitis
- Evaluating rheumatologic conditions
- Identifying infectious processes
- Case Study : A study highlighted the effectiveness of FDG-PET in differentiating between infectious and non-infectious inflammatory processes, improving diagnostic accuracy .
Condition | FDG-PET Application |
---|---|
Osteomyelitis | Infection detection |
Rheumatologic diseases | Inflammation assessment |
Sarcoidosis | Diagnostic evaluation |
Pharmacokinetics and Administration
Fludeoxyglucose F-18 is administered intravenously, typically at doses ranging from 5 to 10 mCi (185 to 370 MBq) for adults. The compound is rapidly distributed throughout the body, with clearance occurring primarily through renal pathways within 24 hours post-administration .
Mechanism of Action
Fludeoxyglucose-F18 acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation in cells. This accumulation allows for the visualization of metabolic activity using PET imaging. The primary molecular targets are glucose transporters and hexokinase .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-chloro-D-glucose: Another glucose analog used in research but not as widely adopted in clinical settings.
Fluorothymidine-F18: Used in PET imaging to measure cellular proliferation, particularly in oncology.
Fluoromisonidazole-F18: Used to image hypoxic regions within tumors
Uniqueness
Fludeoxyglucose-F18 is unique due to its widespread use and effectiveness in imaging glucose metabolism. Its ability to highlight areas of increased metabolic activity makes it a versatile tool in diagnosing and monitoring a variety of diseases, particularly cancer .
Properties
CAS No. |
105851-18-1 |
---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |
InChI Key |
ZCXUVYAZINUVJD-RCVQEXLNSA-N |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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